![molecular formula C20H21Cl2N3O4 B14584702 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid CAS No. 61292-34-0](/img/structure/B14584702.png)
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid is a complex organic compound that features an imidazole ring, a butyl chain, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, often using alkyl halides under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically added via nucleophilic substitution reactions, using reagents like 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides and acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
Uniqueness
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its antimicrobial activity, while the imidazole ring contributes to its versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
61292-34-0 |
|---|---|
Molekularformel |
C20H21Cl2N3O4 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H20Cl2N2O.HNO3/c1-2-5-19(24-11-10-23-14-24)17-6-3-4-7-20(17)25-13-15-8-9-16(21)12-18(15)22;2-1(3)4/h3-4,6-12,14,19H,2,5,13H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
CTAJSULHGMOARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
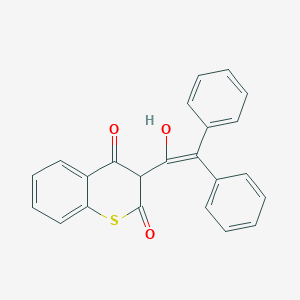

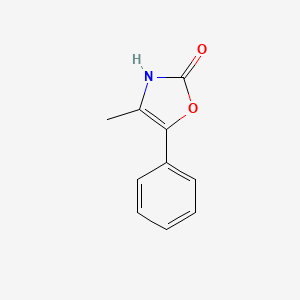
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)
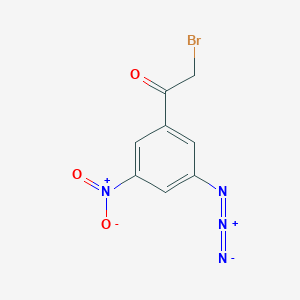
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
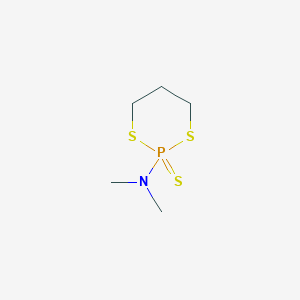
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
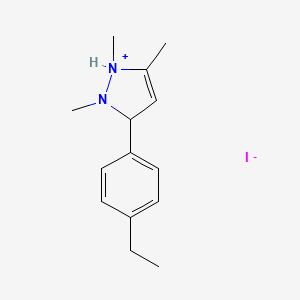

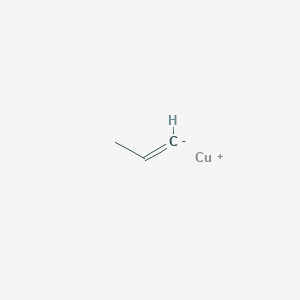

![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
